molecular formula C5H6N2O2 B12848226 3-Aminofuran-2-carboxamide

3-Aminofuran-2-carboxamide

Cat. No.: B12848226
M. Wt: 126.11 g/mol
InChI Key: STUYCAPUTBYCPI-UHFFFAOYSA-N
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Description

3-Aminofuran-2-carboxamide is a heterocyclic compound featuring a furan ring substituted with an amino group at position 3 and a carboxamide group at position 2. Its molecular formula is C₅H₅N₂O₂, with a molecular weight of 127.10 g/mol (unmodified base compound). Derivatives such as this compound Trifluoroacetate (CAS: 2006278-40-4) are commercially available for pharmaceutical research, with enhanced solubility due to the trifluoroacetate counterion .

Properties

IUPAC Name

3-aminofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUYCAPUTBYCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminofuran-2-carboxamide typically involves the condensation of carboxylic acids with amines. One common method is the amidation of carboxylic acid substrates using catalytic or non-catalytic processes . For instance, the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing metal-based catalysis to enhance yield and efficiency. The use of environmentally benign reagents and conditions is often prioritized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Aminofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s furan ring is particularly reactive, making it susceptible to electrophilic substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce furan-2-carboxylic acid derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Based Analogues

  • 3-Amino-N-phenyl-1-benzofuran-2-carboxamide (CAS: MFCD02140271) Structure: Features a fused benzene ring to the furan core, with an N-phenyl carboxamide substituent. Molecular Formula: C₁₅H₁₂N₂O₂. This structural modification may improve metabolic stability compared to the simpler furan derivative .
  • 3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide (CAS: 397881-02-6) Structure: Similar to the above but with a p-tolyl (4-methylphenyl) group on the carboxamide. Molecular Formula: C₁₆H₁₄N₂O₂. Key Differences: The methyl group enhances lipophilicity (clogP ~3.2 vs. ~2.8 for the phenyl analogue), which could influence blood-brain barrier penetration .
Table 1: Benzofuran Analogues vs. 3-Aminofuran-2-carboxamide
Compound Molecular Formula Molecular Weight (g/mol) Key Feature
This compound C₅H₅N₂O₂ 127.10 Furan core, minimal steric bulk
N-Phenyl benzofuran analogue C₁₅H₁₂N₂O₂ 244.27 Enhanced aromatic interactions
N-(4-Methylphenyl) analogue C₁₆H₁₄N₂O₂ 258.30 Increased lipophilicity

Functional Group-Modified Derivatives

  • 3-(Boc-amino)furan-2-carboxamide (CAS: 655255-07-5) Structure: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. Molecular Formula: C₁₀H₁₅N₃O₃. Key Differences: The Boc group stabilizes the amine during synthesis, enabling selective deprotection for further functionalization .
  • Methyl 3-aminobenzofuran-2-carboxylate (CAS: MFCD00466275) Structure: Ester derivative with a methyl group replacing the carboxamide. Molecular Formula: C₁₀H₉NO₃. Key Differences: The ester group increases electrophilicity, making it more reactive toward nucleophiles compared to the carboxamide .

Heterocyclic Analogues

  • 3-Aminothiophene-2-carboxamide Structure: Replaces the furan oxygen with sulfur (thiophene ring). Key Differences: Thiophene’s higher aromaticity and electron-rich nature may alter binding affinity in biological targets compared to furan .
  • 3-Aminotetrahydrofuran-3-carboxylic Acid Structure: Tetrahydrofuran (saturated) ring with amino and carboxylic acid groups.
Table 2: Heterocyclic Analogues
Compound Core Structure Functional Groups Key Property
This compound Furan Amino, carboxamide Planar, moderate solubility
3-Aminothiophene-2-carboxamide Thiophene Amino, carboxamide Enhanced electron density
3-Aminotetrahydrofuran-3-carboxylic Acid Tetrahydrofuran Amino, carboxylic acid Non-planar, higher solubility

Salt and Acid Derivatives

  • This compound Trifluoroacetate (CAS: 2006278-40-4) Molecular Formula: C₅H₅N₂O₂·C₂HF₃O₂. Key Differences: The trifluoroacetate salt improves aqueous solubility, facilitating biological assays .
  • 3-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride (CAS: 944467-87-2) Structure: Aminomethyl substituent with a carboxylic acid and HCl salt. Molecular Formula: C₆H₈ClNO₃. Key Differences: The charged hydrochloride salt enhances crystallinity and storage stability .

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